molecular formula C10H12BrN3 B1380049 2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine CAS No. 1216008-69-3

2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine

Cat. No.: B1380049
CAS No.: 1216008-69-3
M. Wt: 254.13 g/mol
InChI Key: IPCVGTYJIGMZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position of the imidazo[1,2-a]pyridine ring, with an ethan-1-amine group attached to the 2nd position. Imidazo[1,2-a]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with cytochrome P450 enzymes, influencing their catalytic activity. This interaction can alter the metabolism of other substrates processed by these enzymes, potentially leading to changes in metabolic pathways . Additionally, this compound can interact with DNA, leading to modifications in gene expression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, in cancer cells, this compound can induce apoptosis by activating the p53 pathway . Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered energy production and consumption .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, either inhibiting or activating their function. For instance, its binding to cytochrome P450 enzymes can inhibit their activity, reducing the metabolism of certain drugs . Additionally, it can intercalate into DNA, causing structural changes that affect transcription and replication processes .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively. In vitro studies show that the compound remains stable under standard laboratory conditions for extended periods. It can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in cell cultures has shown sustained effects on cellular function, including prolonged activation of stress response pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. One common method is the solvent- and catalyst-free synthesis under microwave irradiation, which offers a fast, clean, and high-yielding approach. The reaction conditions usually involve heating the reactants at elevated temperatures in neutral or weakly basic organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid support catalysts such as aluminum oxide or titanium tetrachloride can enhance the efficiency and yield of the reaction. Additionally, microwave-assisted organic reactions using dry media have gained popularity due to their simplicity, selectivity, and rapid synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,2-a]pyridine analogs.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antiviral, antibacterial, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is unique due to the presence of the bromine atom and the methyl group, which can influence its biological activity and chemical reactivity. These structural features may confer distinct pharmacological properties compared to other imidazo[1,2-a]pyridine derivatives.

Biological Activity

2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is a compound belonging to the imidazo[1,2-a]pyridine family, characterized by a bromine atom at the 6th position and a methyl group at the 8th position of the imidazo ring. This compound has garnered attention for its diverse biological activities and potential therapeutic applications across various fields including medicinal chemistry, microbiology, and pharmacology.

PropertyValue
IUPAC Name 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine
CAS Number 1216008-69-3
Molecular Formula C10H12BrN3
Molecular Weight 264.12 g/mol
InChI Key IPCVGTYJIGMZLX-UHFFFAOYSA-N

Anticancer Properties

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. Specifically, studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, in a study involving A-431 and Jurkat cells, this compound demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting strong cytotoxic potential against these cell lines .

Case Study: Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in the table below:

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
A-431<10Doxorubicin15
Jurkat<15Doxorubicin20

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have reported that derivatives of imidazo[1,2-a]pyridines can inhibit the growth of various bacterial strains, including multi-drug resistant bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis and protein function.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of this compound revealed effective inhibition against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that this compound could be developed into a potential therapeutic agent for treating infections caused by resistant strains .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • DNA Interaction : It has been suggested that imidazo[1,2-a]pyridine derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in cells, leading to apoptosis .

Properties

IUPAC Name

2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-7-4-8(11)5-14-6-9(2-3-12)13-10(7)14/h4-6H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCVGTYJIGMZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)CCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.